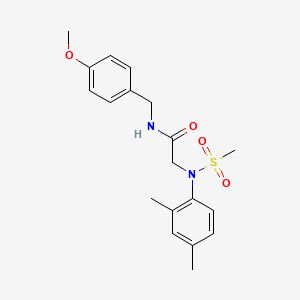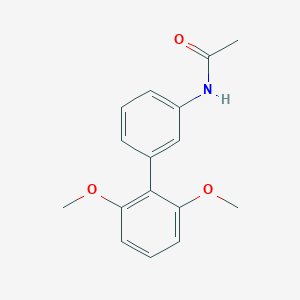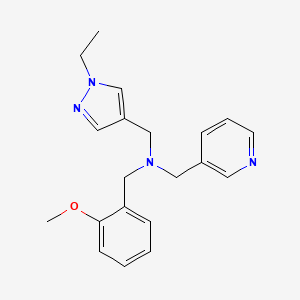![molecular formula C18H21FN2O11 B3927621 [3,4,5-TRIS(ACETYLOXY)-6-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)OXAN-2-YL]METHYL ACETATE](/img/structure/B3927621.png)
[3,4,5-TRIS(ACETYLOXY)-6-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)OXAN-2-YL]METHYL ACETATE
Overview
Description
[3,4,5-TRIS(ACETYLOXY)-6-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)OXAN-2-YL]METHYL ACETATE is a complex organic compound that features a combination of acetylated hydroxyl groups and a fluorinated pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)OXAN-2-YL]METHYL ACETATE typically involves multiple steps. The starting materials often include a protected sugar derivative and a fluorinated pyrimidine. The key steps in the synthesis include:
Protection of Hydroxyl Groups: The hydroxyl groups on the sugar derivative are protected using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: The protected sugar derivative is then coupled with the fluorinated pyrimidine using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step process efficiently.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-TRIS(ACETYLOXY)-6-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)OXAN-2-YL]METHYL ACETATE can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Yields the corresponding triol.
Oxidation: Yields oxidized derivatives with additional functional groups.
Substitution: Yields substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, [3,4,5-TRIS(ACETYLOXY)-6-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)OXAN-2-YL]METHYL ACETATE can be used to study the effects of fluorinated pyrimidines on cellular processes. It may serve as a model compound for the development of new drugs.
Medicine
In medicine, this compound has potential applications as a prodrug. The acetyl groups can be hydrolyzed in vivo to release the active drug, which can then exert its therapeutic effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)OXAN-2-YL]METHYL ACETATE involves the hydrolysis of the acetyl groups to release the active hydroxyl groups. The fluorinated pyrimidine moiety can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[3,4,5-TRIS(ACETYLOXY)-6-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)OXAN-2-YL]METHYL ACETATE: Similar structure but lacks the fluorine atom.
[3,4,5-TRIS(ACETYLOXY)-6-(5-CHLORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)OXAN-2-YL]METHYL ACETATE: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in [3,4,5-TRIS(ACETYLOXY)-6-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)OXAN-2-YL]METHYL ACETATE imparts unique properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in applications where these properties are desired.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O11/c1-7(22)28-6-12-13(29-8(2)23)14(30-9(3)24)15(31-10(4)25)17(32-12)21-5-11(19)16(26)20-18(21)27/h5,12-15,17H,6H2,1-4H3,(H,20,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKKTSXEZGNSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927541.png)
![2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B3927546.png)
![2-methyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927560.png)
![1-(diphenylmethyl)-4-{[(4-nitrobenzyl)thio]acetyl}piperazine](/img/structure/B3927564.png)
![N-({[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B3927566.png)
![dimethyl (3-{[4-(aminosulfonyl)phenyl]amino}-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate](/img/structure/B3927578.png)

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(4-morpholinyl)-2-propanol ethanedioate (salt)](/img/structure/B3927607.png)

![2-[(5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3927612.png)
![ETHYL 4-{2-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B3927615.png)

![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3927636.png)
![3-bromo-N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxybenzamide](/img/structure/B3927639.png)
